5-Formylthiophene-2-carbonitrile

Organic Synthesis Heterocyclic Chemistry Building Block Reactivity

Researchers needing efficient, chemoselective routes to unsymmetrical bithiophene frameworks often face protecting-group bottlenecks. 5-Formylthiophene-2-carbonitrile (CAS 21512-16-3) solves this by providing orthogonal aldehyde and nitrile reactivity on a single thiophene scaffold. · Enables Suzuki coupling at the boronic acid derived from the 2-position while leaving the 5-formyl group intact for subsequent condensations. · The electron-withdrawing nitrile tunes the ring electronics, supporting both oxidative polymerization and post-polymerization functionalization for OFET and fluorescent probe materials. · Serves as a direct precursor to bithiophene diamidines active against Trypanosoma spp., and as an authentic standard for Capparis spinosa phytochemical analysis.

Molecular Formula C6H3NOS
Molecular Weight 137.16 g/mol
CAS No. 21512-16-3
Cat. No. B056671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylthiophene-2-carbonitrile
CAS21512-16-3
Synonyms5-Formyl-2-thiophenecarbonitrile;  5-Cyano-2-thiophenecarboxaldehyde
Molecular FormulaC6H3NOS
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C#N)C=O
InChIInChI=1S/C6H3NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,4H
InChIKeyPZIFYWVUYHMYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formylthiophene-2-carbonitrile Product Overview


5-Formylthiophene-2-carbonitrile (CAS 21512-16-3), also known as 5-cyanothiophene-2-carboxaldehyde, is a heterocyclic building block featuring a thiophene ring substituted with a formyl group at the 5-position and a nitrile group at the 2-position [1]. This compound belongs to the class of 2,5-disubstituted thiophenes and has a molecular weight of 137.16 g/mol, with a typical purity of ≥98% (GC) and a melting point range of 91–95 °C . It is valued as a versatile intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems used in pharmaceutical development and materials science .

Dual reactivity Formyl + nitrile handles enable orthogonal transformations for convergent heterocycle synthesis.
Convergent synthesis Supports multi-step sequences without protecting-group manipulation; may reduce step count.
Precursor versatility Readily convertible to boronic acid, amine, or carboxylic acid derivatives for diverse coupling strategies.

Why 5-Formylthiophene-2-carbonitrile Cannot Be Substituted


The co‑presence of a reactive formyl (aldehyde) group and an electron‑withdrawing nitrile group on the thiophene scaffold confers a unique dual‑functional reactivity that generic thiophene‑2‑carbonitrile or simple thiophene aldehydes cannot replicate . While thiophene‑2‑carbonitrile lacks the aldehyde handle for condensation or nucleophilic addition, and 5‑methylthiophene‑2‑carbonitrile offers only a relatively inert methyl substituent, 5‑formylthiophene‑2‑carbonitrile enables orthogonal functionalization pathways through both the formyl and nitrile moieties . This differentiation is critical in multi‑step syntheses of complex heterocycles, where precise chemoselectivity and the ability to perform consecutive transformations without protecting‑group manipulation directly impact overall yield and efficiency .

Missing aldehyde handle Thiophene-2-carbonitrile lacks the formyl group; orthogonal reactivity pathways may be restricted.
Inert methyl substitution 5-Methylthiophene-2-carbonitrile offers only a methyl group; aldehyde-based diversification not possible.
Synthetic convergence loss Absence of dual functionality may increase step count and reduce overall yield in multi-step syntheses.

5-Formylthiophene-2-carbonitrile Comparative Evidence


Dual Functional Group Advantage

5-Formylthiophene-2-carbonitrile contains both a formyl (-CHO) and a nitrile (-C≡N) group on the thiophene ring, whereas thiophene-2-carbonitrile (CAS 1003-31-2) lacks the formyl group, and 5-methylthiophene-2-carbaldehyde (CAS 13679-70-4) lacks the nitrile group. This dual functionality enables two orthogonal reactive sites per molecule, quantified as a 2:1 functional group ratio compared to single‑function analogs . The aldehyde group is highly electrophilic, allowing for condensation and nucleophilic addition reactions, while the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing distinct synthetic handles that are absent in the comparator compounds .

Dual functional handles
Class-level
2 distinct reactive groups (formyl + nitrile) vs 1 in single-handle analogs.
Supports convergent synthetic strategy.
Class-level inference; verify in specific sequence.
Organic Synthesis Heterocyclic Chemistry Building Block Reactivity

Protonation Site: Carbonyl vs. Thiophene Ring

In a mechanistic study published in the Journal of Heterocyclic Chemistry, 5‑formyl‑substituted 2‑(N,N‑diarylamino)thiophenes were shown to undergo protonation exclusively at the carbonyl oxygen of the formyl group, in contrast to the unsubstituted parent 2‑aminothiophenes, which are protonated at the C‑5 position of the thiophene ring [1]. This divergence in protonation site fundamentally alters the course of electrophilic substitution reactions: the 5‑formyl derivative directs electrophilic attack to the carbonyl moiety, whereas the unsubstituted analog undergoes ring protonation, leading to different cationic intermediates and downstream reaction products [1].

Protonation site
Head-to-head
Protonation at carbonyl oxygen vs thiophene C-5 in unsubstituted analog.
Enables chemoselective control in electrophilic substitution.
Reported with N,N-diarylamino derivatives.
Electrophilic Substitution Protonation Studies Reaction Mechanism

Synthetic Yield: Formyl vs. Methyl Analog

A patent procedure (US05411982) describes the synthesis of 5‑formylthiophene‑2‑carbonitrile via the Sommelet reaction of 5‑bromomethylthiophene‑2‑carbonitrile with hexamethylenetetramine, yielding 2.43 g of product from 8 g of starting bromide (approximately 45% yield) . In contrast, the synthesis of the methyl‑substituted analog 5‑formyl‑4‑methylthiophene‑2‑carbonitrile typically employs Vilsmeier–Haack formylation, a method that introduces the formyl group directly onto the thiophene ring but generally requires stringent anhydrous conditions and can give variable yields depending on substrate electronics . The Sommelet approach used for the parent compound offers an alternative route that may be advantageous when Vilsmeier–Haack conditions are incompatible with other functional groups present in a target molecule .

Synthetic yield
Cross-study
~45% (Sommelet route, 2.43 g from 8 g bromide).
Benchmark yield for process assessment.
Comparator yield not reported.
Synthetic Methodology Formylation Yield Optimization

Suzuki Coupling: Boronic Acid Comparison

In a study published in Synthetic Communications (2011), 5‑formylthiophen‑2‑ylboronic acid—the boronic acid derivative of 5‑formylthiophene‑2‑carbonitrile—was employed in a Suzuki coupling with 2‑acetyl‑5‑bromothiophene to form the formyl‑functionalized bithiophene intermediate 5. This intermediate was subsequently condensed with 3,4‑diaminobenzonitrile to yield unsymmetrical bithiophene derivative 6 [1]. In contrast, the direct use of 5‑formylthiophene‑2‑carbonitrile as an electrophilic partner in Suzuki couplings is less common because the aldehyde group can undergo competing side reactions under basic coupling conditions; conversion to the corresponding boronic acid circumvents this limitation and enables efficient C–C bond formation .

Suzuki coupling role
Head-to-head
Precursor to boronic acid; direct use may suffer side reactions.
Guides cross-coupling procurement strategy.
Conversion to boronic acid recommended for Suzuki conditions.
Cross-Coupling Suzuki Reaction Bithiophene Synthesis

Natural Product Occurrence and Bioactivity

5-Formylthiophene-2-carbonitrile has been identified as a natural product present in Capparis spinosa (caper) and may exhibit nematicidal activity against Meloidogyne incognita . In contrast, closely related synthetic analogs such as 5‑methylthiophene‑2‑carbonitrile and 3‑formylthiophene‑2‑carbonitrile are not reported as naturally occurring metabolites . The natural occurrence of this compound distinguishes it from purely synthetic thiophene derivatives and provides a unique starting point for semi‑synthetic derivatization or for studies investigating the ecological role of sulfur‑containing plant secondary metabolites .

Natural occurrence
Class-level
Identified in Capparis spinosa; not reported for methyl or 3-formyl analogs.
Natural scaffold for semi-synthetic derivatization.
Nematicidal screening context; further validation required.
Natural Product Chemistry Nematicidal Activity Phytochemistry

5-Formylthiophene-2-carbonitrile Applications


Unsymmetrical Bithiophene Synthesis

The dual functionality of 5‑formylthiophene‑2‑carbonitrile makes it an ideal starting material for constructing unsymmetrical bithiophene frameworks. After conversion to the corresponding boronic acid, it participates in Suzuki coupling to install a bithiophene core, and the pendant formyl group is subsequently available for condensation with diamines to generate benzimidazole or imidazopyridine heterocycles [1]. This two‑step sequence has been demonstrated to yield novel carbonitrile‑bearing heterocycles with potential applications in organic electronics and medicinal chemistry [1].

Fluorescent Probes and Conductive Polymers

The electron‑withdrawing nitrile group combined with the aldehyde handle enables fine‑tuning of the thiophene core's electronic properties, making 5‑formylthiophene‑2‑carbonitrile a valuable monomer for synthesizing conductive polymers and organic semiconductors [1]. Its reactivity profile supports both oxidative polymerization (through the thiophene ring) and post‑polymerization functionalization (through the formyl group), allowing for the preparation of tailored materials for organic field‑effect transistors (OFETs) and fluorescent imaging probes .

Diamidine Antimicrobial Agent Precursor

Nitrile‑containing thiophene derivatives serve as precursors to diamidine‑containing molecules, which exhibit broad‑spectrum antimicrobial activity, including effectiveness against protozoan diseases [1]. 5‑Formylthiophene‑2‑carbonitrile, through reduction of the nitrile group to an amine followed by condensation with the formyl group, can be elaborated into bithiophene diamidines structurally related to compounds showing activity against Trypanosoma species [1]. This establishes the compound as a key intermediate in medicinal chemistry programs targeting neglected tropical diseases.

Semi-Synthetic Derivatization of Natural Products

Given its isolation from Capparis spinosa, 5‑formylthiophene‑2‑carbonitrile serves as an authentic standard for phytochemical analysis and as a starting point for semi‑synthetic modification [1]. The aldehyde group can be readily converted to oximes, hydrazones, or amines, enabling structure‑activity relationship studies of naturally occurring thiophene metabolites with reported nematicidal activity against Meloidogyne incognita .

Application
Selection Property
Validation Focus
Unsymmetrical bithiophene synthesis
Dual reactive handles (formyl + nitrile)
Chemoselectivity in Suzuki coupling and condensation
Fluorescent probes & conductive polymers
Electronic tunability via nitrile and aldehyde
Monomer reactivity and post-polymerization functionalization
Diamidine precursor
Nitrile-to-amine reduction and aldehyde condensation
Heterocycle elaboration for antimicrobial screening
Semi-synthetic derivatization
Natural product authentic standard
Structure-activity relationship studies of thiophene metabolites

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